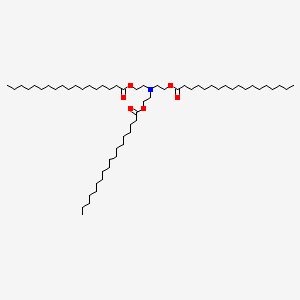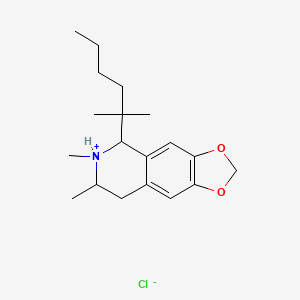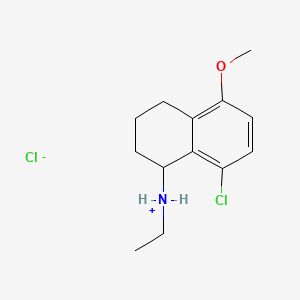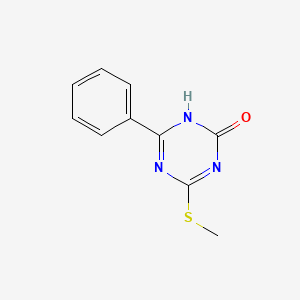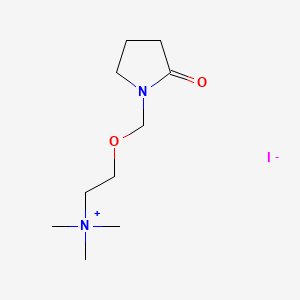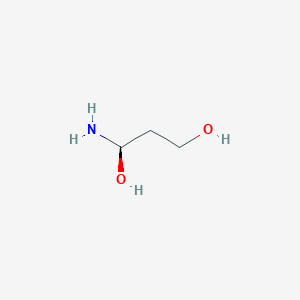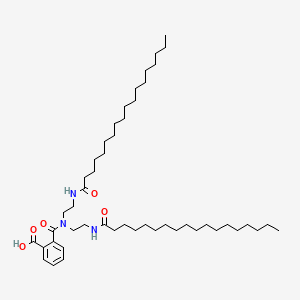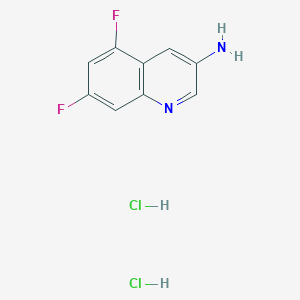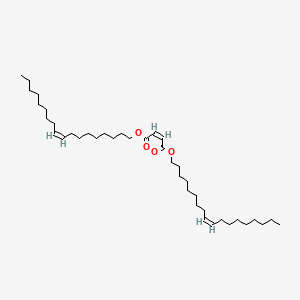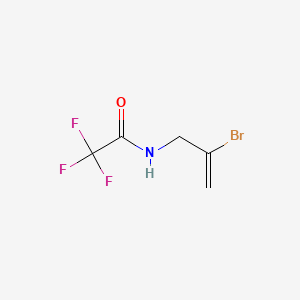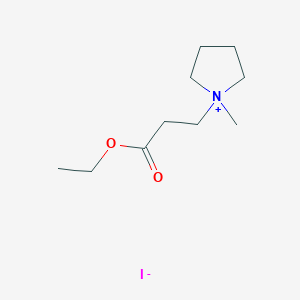
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester is a chemical compound that belongs to the class of pyrrolidinium salts This compound is characterized by the presence of a pyrrolidinium ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester typically involves the reaction of 1-methylpyrrolidine with ethyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxyethyl group. The reaction conditions generally include the use of an organic solvent, such as dichloromethane, and a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated into the production process to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Pyrrolidinium salts with different halide ions.
Aplicaciones Científicas De Investigación
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially altering membrane properties and influencing cellular processes.
Comparación Con Compuestos Similares
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide ethyl ester can be compared with other similar compounds, such as:
1-Methylpyrrolidinium iodide: Lacks the carboxyethyl group, resulting in different chemical and biological properties.
1-(2-Carboxyethyl)pyrrolidinium iodide: Lacks the methyl group, which may affect its reactivity and interactions with molecular targets.
1-(2-Carboxyethyl)-1-methylpyrrolidinium chloride: Contains a different halide ion, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
22041-32-3 |
|---|---|
Fórmula molecular |
C10H20INO2 |
Peso molecular |
313.18 g/mol |
Nombre IUPAC |
ethyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-3-13-10(12)6-9-11(2)7-4-5-8-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UNCCDDBTAJIMCH-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC[N+]1(CCCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


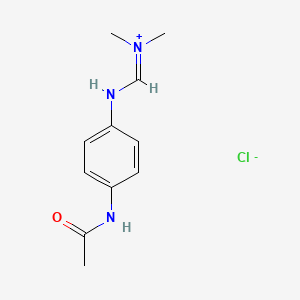
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
